
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one
Description
3-Amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a trifluoromethyl group at position 6, an amino group at position 3, and a cyclopropyl substituent at position 1. Pyridin-2(1H)-ones are heterocyclic compounds with demonstrated biological relevance, including roles as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may influence conformational rigidity and binding interactions.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(13)8(15)14(7)5-1-2-5/h3-5H,1-2,13H2 |
InChI Key |
PXDWMDCTBOIMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=C(C2=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights :
- Position 3 Functionalization: The amino group in the target compound differs from acetyl (e.g., ) or hydroxyl groups (e.g., ), which may influence hydrogen-bonding interactions and solubility.
- Position 6 Modifications : The trifluoromethyl group is a common feature in analogs with enhanced metabolic resistance, as seen in both the target compound and 3-acetyl-6-CF3 derivatives .
Physical and Spectroscopic Properties
Table 2: Physical and Analytical Data
Biological Activity
3-Amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl group, exhibits unique properties that may influence its interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9F3N2O
- Molecular Weight : 218.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, affecting various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylated compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range around 50 µg/mL, suggesting moderate antibacterial activity.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies focusing on the inhibition of specific enzymes related to metabolic pathways have shown promising results. For example, modifications in the molecular structure have been linked to enhanced potency against target enzymes involved in disease processes.
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of various analogs of pyridine derivatives against Plasmodium falciparum, the malaria-causing parasite. The results indicated that structural modifications significantly influenced potency, with some derivatives exhibiting EC50 values as low as 0.004 µM, demonstrating high activity against the parasite .
- Metabolic Stability : Research on metabolic stability highlighted the balance between lipophilicity and aqueous solubility in determining the pharmacokinetic profiles of these compounds. Enhancements in metabolic stability were observed when specific functional groups were incorporated into the molecular structure, suggesting avenues for optimizing drug candidates .
Comparative Analysis
Compound | Structural Features | Biological Activity | EC50/MIC Values |
---|---|---|---|
This compound | Trifluoromethyl group | Antimicrobial, Enzyme Inhibitor | MIC ~50 µg/mL |
Similar Pyridine Derivative | Lacks trifluoromethyl group | Lower potency | Higher MIC values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.